1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol is a heterocyclic compound that features a triazolopyrimidine core linked to a piperidin-4-ol moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division . As a result, the compound can halt the proliferation of cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . It has been found to induce apoptosis within HCT cells , suggesting that it may lead to programmed cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol typically involves the construction of the triazolopyrimidine core followed by the attachment of the piperidin-4-ol moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction has been reported to yield good results .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its biological activities.
1,2,3-Triazolo[4,5-d]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol is unique due to its specific structural features and the presence of the piperidin-4-ol moiety, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-2-17-11-9(14-15-17)10(12-7-13-11)16-5-3-8(18)4-6-16/h7-8,18H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVWUGQCUPFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCC(CC3)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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